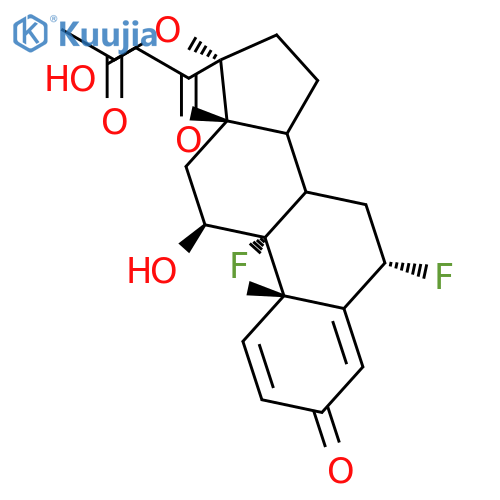Cas no 23674-85-3 (6a,9a-Difluoroprednisolone 17-Acetate)

23674-85-3 structure
商品名:6a,9a-Difluoroprednisolone 17-Acetate
6a,9a-Difluoroprednisolone 17-Acetate 化学的及び物理的性質
名前と識別子
-
- 6α,?9α-?Difluoroprednisolone 17-Acetate
- 6α,9α-Difluoroprednisolone 17-Acetate
- 6α,9α-Difluoroprednisolone 17-Acetate
- 23674-85-3
- A)-
- 6alpha,9alpha-Difluoroprednisolone 17-Acetate
- A,11
- [(6S,8S,10S,13S,14S,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
- Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6
- 6a,9a-Difluoroprednisolone 17-Acetate
-
- インチ: InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18?,20-,21-,22-,23?/m0/s1
- InChIKey: FUMLBBSUGDKFDL-IGTSIVQNSA-N
- ほほえんだ: CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO
計算された属性
- せいみつぶんしりょう: 438.18539493g/mol
- どういたいしつりょう: 438.18539493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 914
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 101Ų
6a,9a-Difluoroprednisolone 17-Acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D446295-100mg |
6a,9a-Difluoroprednisolone 17-Acetate |
23674-85-3 | 100mg |
$ 1777.00 | 2023-09-07 | ||
| TRC | D446295-10mg |
6a,9a-Difluoroprednisolone 17-Acetate |
23674-85-3 | 10mg |
$ 234.00 | 2023-09-07 |
6a,9a-Difluoroprednisolone 17-Acetate 関連文献
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
23674-85-3 (6a,9a-Difluoroprednisolone 17-Acetate) 関連製品
- 338-98-7(Isoflupredone acetate)
- 67-78-7(Triamcinolone 16,21-Diacetate)
- 23674-86-4(Difluprednate)
- 59198-70-8(Diflucortolone valerate)
- 2002-29-1(Flumethasone 21-pivalate)
- 3801-06-7(Fluorometholone acetate)
- 1177-87-3(Dexamethasone acetate)
- 2152-44-5(Betamethasone valerate)
- 2823-42-9(Flumethasone Acetate)
- 987-24-6(betamethasone 21-acetate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
